molecular formula C9H10FNO B14045048 1-(2-Fluoro-5-methylaminophenyl)ethanone

1-(2-Fluoro-5-methylaminophenyl)ethanone

Cat. No.: B14045048
M. Wt: 167.18 g/mol
InChI Key: UZATXKVATHTCMM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylaminophenyl)ethanone is an organic compound with the molecular formula C9H10FNO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 2-position and a methylamino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-methylaminophenyl)ethanone typically involves the reaction of 2-fluoroacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-methylaminophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Fluoro-5-methylaminophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylaminophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methylamino groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluoro-5-methylaminophenyl)ethanone is unique due to the presence of both fluoro and methylamino groups, which confer distinct chemical and biological properties. These substitutions make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-[2-fluoro-5-(methylamino)phenyl]ethanone

InChI

InChI=1S/C9H10FNO/c1-6(12)8-5-7(11-2)3-4-9(8)10/h3-5,11H,1-2H3

InChI Key

UZATXKVATHTCMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC)F

Origin of Product

United States

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